(2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-chloro-5-fluorophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-7-6-14(21)10-15(16)19(25)24-9-8-13(11-24)17-22-18(26-23-17)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVINHJGYGCFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-Chloro-5-fluorophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR). The compound's unique structural features, including the oxadiazole and pyrrolidine moieties, suggest diverse biological interactions.
Structure
The compound consists of a chloro-fluoro-substituted phenyl group linked to a pyrrolidine ring that is further substituted with an oxadiazole moiety. The general structure can be represented as follows:
Molecular Formula
The molecular formula is , indicating a relatively complex structure that may contribute to its biological activity.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have been reported to inhibit various bacterial strains effectively. A study indicated that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The incorporation of the pyrrolidine and oxadiazole moieties in the compound has been linked to anticancer activity. Several studies highlight that oxadiazole-based compounds can induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins . For example, a related compound with similar structural features was shown to exhibit cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 µM .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interfere with specific enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : The compound could affect transcriptional regulators leading to altered gene expression profiles in treated cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of halogen atoms (Cl and F) on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Pyrrolidine Ring Variation : Modifying the pyrrolidine substituent can significantly alter bioactivity, suggesting that different substitutions may target various biological pathways .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 15 | |
| Antifungal | C. albicans | 20 | |
| Cytotoxicity | MCF-7 | 25 | |
| Cytotoxicity | HeLa | 30 |
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Increases potency |
| Fluorine (F) | Enhances solubility |
| Oxadiazole presence | Essential for activity |
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer properties of a series of oxadiazole derivatives similar to our compound. The study revealed that compounds with a pyrrolidine linkage exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-pyrrolidine counterparts. The mechanism was attributed to increased apoptosis rates and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Action
Another study focused on the antimicrobial effects of oxadiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly impacted antibacterial efficacy. Compounds with electron-withdrawing groups showed improved activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogues
A. Heterocyclic Core and Halogenation Patterns The compound’s 1,2,4-oxadiazole-pyrrolidine scaffold distinguishes it from triazole-based analogues like 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone ().
B. Halogenated Aromatic Systems Compounds such as halosafen (5-(2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide; ) and {5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone () feature polyhalogenated aromatic rings. The target compound’s 2-chloro-5-fluorophenyl group provides a less sterically hindered and less electron-withdrawing profile compared to trifluoromethyl or diazepine-containing systems, which may influence solubility and metabolic stability .
Molecular Properties
Key Observations :
- The target compound’s molecular weight (~370) is intermediate between triazole-based agrochemicals (e.g., metconazole: 319.83) and bulkier diazepine derivatives (: 400.21).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
